Didepil

Description

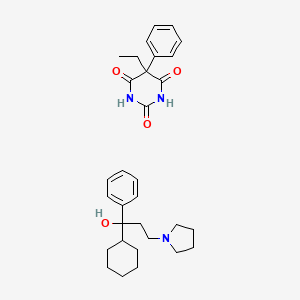

Structure

2D Structure

Properties

CAS No. |

37335-54-9 |

|---|---|

Molecular Formula |

C31H41N3O4 |

Molecular Weight |

519.7 g/mol |

IUPAC Name |

1-cyclohexyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C19H29NO.C12H12N2O3/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h1,3-4,9-10,18,21H,2,5-8,11-16H2;3-7H,2H2,1H3,(H2,13,14,15,16,17) |

InChI Key |

GAISCTMMFPBCEF-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O |

Synonyms |

didepil |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action of Didepil Components

Investigation of Phenobarbital-related Molecular Interactions

Phenobarbital (B1680315), a barbiturate (B1230296), exerts its primary effects within the central nervous system through modulation of inhibitory and excitatory neurotransmission. Its molecular interactions are predominantly associated with the gamma-aminobutyric acid (GABA) system.

Modulation of Neurotransmitter Systems in Preclinical Models

Preclinical studies have extensively investigated the impact of phenobarbital on neurotransmitter systems. A key mechanism involves the potentiation of GABAergic neurotransmission. Phenobarbital acts as a positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of GABA drugbank.compatsnap.comnih.goveuropa.eunih.govfrontiersin.orgscielo.brnih.gov. This interaction leads to an increased duration of chloride channel opening, facilitating the influx of chloride ions into the neuron drugbank.compatsnap.comnih.govnih.gov. The resulting hyperpolarization of the neuronal membrane reduces neuronal excitability and elevates the action potential threshold drugbank.comnih.govnih.gov.

Beyond its effects on the GABAergic system, phenobarbital has also been shown to influence excitatory neurotransmission. It can inhibit glutamate-induced depolarizations drugbank.com. Furthermore, phenobarbital may exert membrane-stabilizing effects by blocking voltage-dependent sodium and calcium channels, which are critical for action potential propagation and excitatory neurotransmitter release patsnap.com. Inhibition of these channels contributes to reduced neuronal excitability and decreased release of excitatory neurotransmitters patsnap.com.

Enzymatic and Receptor Binding Studies

Phenobarbital's interaction with GABAA receptors involves binding to a specific site distinct from the GABA binding site patsnap.com. This allosteric modulation increases the duration, rather than the frequency, of chloride channel opening patsnap.comnih.gov.

In addition to its direct receptor interactions, phenobarbital is a well-established inducer of hepatic cytochrome P450 (CYP) enzymes nih.govfrontierspartnerships.orgiarc.frresearchgate.netresearchgate.netnih.gov. This enzymatic induction is a significant biochemical effect, influencing the metabolism of various endogenous and exogenous compounds, including other drugs nih.govfrontierspartnerships.orgiarc.frresearchgate.netresearchgate.netnih.gov. The induction of CYP enzymes by phenobarbital is mediated primarily through the activation of nuclear receptors, particularly the constitutive androstane (B1237026) receptor (CAR) and, to some extent, the pregnane (B1235032) X receptor (PXR) frontierspartnerships.orgresearchgate.netresearchgate.netnih.gov. While the precise molecular mechanism by which phenobarbital activates these receptors is still under investigation, studies suggest it may involve indirect mechanisms, such as dephosphorylation of CAR researchgate.net. Phenobarbital-responsive enhancer units (PBRUs) have been identified in the regulatory regions of certain CYP genes, containing nuclear receptor binding sites that interact with CAR and retinoid X receptor (RXR) heterodimers frontierspartnerships.orgresearchgate.netnih.gov.

Table 1 summarizes key molecular targets and interactions of phenobarbital.

| Target/Interaction | Mechanism | Effect |

| GABAA Receptor | Positive allosteric modulation (binds to a distinct site) drugbank.compatsnap.comnih.govnih.gov | Increases duration of chloride channel opening, enhances GABAergic inhibition drugbank.compatsnap.comnih.govnih.gov |

| Glutamate Receptors | Inhibition of glutamate-induced depolarizations drugbank.com | Reduces excitatory neurotransmission drugbank.com |

| Voltage-Dependent Sodium Channels | Blockade patsnap.com | Reduces neuronal excitability patsnap.com |

| Voltage-Dependent Calcium Channels | Blockade patsnap.com | Reduces excitatory neurotransmitter release patsnap.com |

| Cytochrome P450 Enzymes | Induction (via CAR and PXR activation) nih.govfrontierspartnerships.orgresearchgate.netresearchgate.netnih.gov | Increased metabolism of various substrates nih.govfrontierspartnerships.orgiarc.frresearchgate.netresearchgate.netnih.gov |

| Nuclear Receptors (CAR, PXR) | Activation (indirect mechanism involving dephosphorylation of CAR) researchgate.net | Mediates CYP enzyme induction frontierspartnerships.orgresearchgate.netresearchgate.netnih.gov |

Analysis of Procyclidine-related Biochemical Pathways

Procyclidine (B1679153) is an anticholinergic agent that primarily targets the muscarinic acetylcholine (B1216132) receptor system.

Cholinergic System Modulation at the Molecular Level

Procyclidine functions as a competitive antagonist at muscarinic acetylcholine receptors in the central nervous system smolecule.comnih.govmims.comdrugbank.comnih.gov. By binding to these receptors, procyclidine blocks the actions of acetylcholine, thereby reducing cholinergic activity smolecule.comnih.govmims.com. This modulation of the cholinergic system is considered its primary mechanism of action, particularly in the context of conditions involving an imbalance between cholinergic and dopaminergic activity nih.govdrugbank.com.

Procyclidine has also been suggested to potentially block the re-uptake of dopamine (B1211576) by nerve terminals, which could lead to an increase in dopamine activity nih.gov.

Receptor Subtype Binding Affinities and Signaling Cascades

Procyclidine exhibits binding affinity for multiple muscarinic acetylcholine receptor subtypes, including M1, M2, and M4 receptors smolecule.comdrugbank.comasm.orgnih.gov. Studies investigating the stereoselectivity of procyclidine binding have shown that the (R)-stereoisomer generally has a higher affinity for M1 and M4 receptors compared to M2 receptors nih.gov. The binding appears to involve interactions with multiple sites on the receptor, accommodating the cyclohexyl, phenyl, hydroxyl, and protonated amino groups of the procyclidine molecule nih.gov.

Muscarinic receptors are G protein-coupled receptors that modulate various intracellular signaling cascades. M1, M3, and M5 receptors are typically coupled to Gq/11 proteins, leading to the activation of phospholipase C and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which increase intracellular calcium levels drugbank.com. M2 and M4 receptors are generally coupled to Gi/o proteins, which inhibit adenylyl cyclase, reducing cyclic AMP levels, and can also modulate ion channels, such as inwardly rectifying potassium channels drugbank.com. By blocking these receptors, procyclidine interferes with these downstream signaling events.

Table 2 summarizes key molecular targets and interactions of procyclidine.

| Target/Interaction | Mechanism | Effect |

| Muscarinic Acetylcholine Receptors (M1, M2, M4) | Competitive antagonism smolecule.comnih.govmims.comdrugbank.comnih.govasm.orgnih.gov | Blocks acetylcholine binding, reduces cholinergic activity smolecule.comnih.govmims.com |

| Dopamine Transporter (putative) | Blockade of re-uptake (suggested) nih.gov | Potential increase in dopamine activity nih.gov |

| NMDA Receptors (affinity shown) | Antagonism (affinity shown) nih.gov | Not thought to be primary mechanism for therapeutic effect nih.gov |

| nACh Receptors (affinity shown) | Antagonism (affinity shown) nih.gov | Not thought to be primary mechanism for therapeutic effect nih.gov |

Preclinical Pharmacological Investigation Methodologies

Animal Models in Pharmacological Research Design and Application for Didepil Components

Neurophysiological and Behavioral Paradigms for Investigating Compound Activity

The preclinical assessment of neuroactive compounds like this compound involves a battery of tests to characterize their effects on the central nervous system. These paradigms are designed to investigate the compound's mechanism of action and potential therapeutic applications without directly measuring efficacy.

Neurophysiological Methodologies

In Vivo Electrophysiology: Direct recording of neuronal activity in the living brain is a cornerstone of neuropharmacological investigation. fsu.edunih.gov Methodologies such as local field potential (LFP) and single-unit recordings can be used to assess changes in brain electrical activity following the administration of a test compound. nih.gov For a compound like this compound, electrodes could be implanted in brain regions implicated in epilepsy, such as the hippocampus or cortex, to monitor changes in neuronal firing and oscillatory patterns. fsu.edu

Electroencephalography (EEG): EEG is a non-invasive method to record electrical activity from the scalp, providing a macroscopic view of brain function. synapcell.com In preclinical models, EEG is instrumental in identifying drug-induced changes in brain wave patterns, such as alterations in frequency bands (e.g., delta, theta, alpha, beta, gamma) or the emergence of specific epileptiform discharges. synapcell.comnih.gov Studies on procyclidine (B1679153) have utilized EEG to investigate its effects on brain activity, particularly in models of temporal lobe epilepsy. nih.gov

Patch-Clamp Electrophysiology: This high-resolution technique allows for the study of individual ion channels in isolated cells or brain slices. criver.comaxxam.com For the components of this compound, patch-clamp studies could elucidate their specific effects on neuronal excitability by examining their interactions with voltage-gated and ligand-gated ion channels, such as the GABA-A receptor, a known target of phenobarbital (B1680315). axxam.comnih.gov

Behavioral Paradigms

A range of behavioral models in animals is used to investigate the potential anticonvulsant properties of compounds. These models are not designed to prove clinical efficacy but to understand the compound's pharmacological profile.

Maximal Electroshock (MES) Seizure Model: This model is widely used to identify compounds that may be effective against generalized tonic-clonic seizures. nih.govresearchgate.net An electrical stimulus is delivered via auricular or corneal electrodes to induce a tonic-clonic seizure. The methodology involves assessing the ability of a test compound to prevent the tonic hindlimb extension phase of the seizure. researchgate.net

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model: The scPTZ test is a model for generalized absence seizures. nih.gov Pentylenetetrazol, a GABA-A receptor antagonist, is administered to induce clonic seizures. The paradigm involves observing the animal for a set period and recording the latency to and the severity of the seizures. researchgate.net

Kindling Model: Kindling is a phenomenon where repeated sub-convulsive electrical or chemical stimulation of a brain region, such as the amygdala, leads to the development of progressively more severe seizures. nih.govnih.gov This model is considered to have high predictive validity for focal seizures and is used to evaluate the potential of a compound to suppress seizure development or expression. nih.gov

Genetically Epilepsy-Prone Rodent Models: Strains of rats and mice that are genetically predisposed to seizures, such as the Genetically Absence Epilepsy Rats from Strasbourg (GAERS), are valuable tools for investigating the effects of compounds on specific seizure types. aesnet.org

Below is a table summarizing key behavioral paradigms used in the preclinical investigation of anticonvulsant compounds.

| Behavioral Paradigm | Seizure Type Modeled | Typical Animal Model | Primary Endpoint |

| Maximal Electroshock (MES) | Generalized Tonic-Clonic | Mouse, Rat | Abolition of tonic hindlimb extension |

| Subcutaneous Pentylenetetrazol (scPTZ) | Generalized Absence/Myoclonic | Mouse, Rat | Latency to and prevention of clonic seizures |

| Kindling (e.g., Amygdala) | Focal to Bilateral Tonic-Clonic | Rat | Seizure severity score, afterdischarge threshold |

| 6-Hz Psychomotor Seizure Test | Focal Impaired Awareness | Mouse | Protection from seizure activity |

Pharmacodynamic Biomarker Discovery and Validation in Preclinical Settings

Pharmacodynamic (PD) biomarkers are crucial for understanding a drug's mechanism of action and for translating preclinical findings to clinical settings. nih.gov The discovery and validation of these biomarkers involve a multi-step process.

Methodologies for Biomarker Discovery

Genomics and Proteomics: High-throughput screening techniques such as microarray analysis and mass spectrometry can be employed to identify changes in gene expression or protein levels in response to a drug. nih.govbiognosys.com For a compound like this compound, preclinical models could be treated with the compound, and brain tissue or blood samples analyzed to identify molecular signatures associated with its pharmacological action. nih.gov

Mechanism-Based Approaches: Knowledge of the pharmacological targets of the individual components of this compound, such as the GABA-A receptor for phenobarbital and muscarinic acetylcholine (B1216132) receptors for procyclidine, can guide the search for relevant biomarkers. nih.govnih.gov For example, changes in the expression or function of these receptors or their downstream signaling pathways could be investigated as potential PD biomarkers.

Neuroimaging: Techniques like positron emission tomography (PET) and magnetic resonance spectroscopy (MRS) can be used in preclinical models to non-invasively measure receptor occupancy or changes in neurochemical profiles in response to drug administration.

Validation of Potential Biomarkers

Once candidate biomarkers are identified, they must be validated to ensure they are reliable indicators of the drug's effect. nih.gov This validation process typically involves:

Dose-Response Relationship: Establishing that the biomarker response is proportional to the dose of the compound administered. nih.gov

Time Course Analysis: Characterizing the onset and duration of the biomarker response in relation to the drug's pharmacokinetic profile.

Specificity and Sensitivity: Ensuring that the biomarker is specific to the drug's mechanism of action and sensitive enough to detect a pharmacological effect. biognosys.com

Translational Relevance: Whenever possible, demonstrating that the biomarker identified in preclinical models is also modulated in human subjects. fda.gov

The following table outlines the general steps involved in the discovery and validation of pharmacodynamic biomarkers in a preclinical setting.

| Stage | Key Activities | Methodological Approaches |

| Discovery | Identification of candidate biomarkers. | Genomics, proteomics, mechanism-based target analysis. |

| Analytical Validation | Development and validation of assays to measure the biomarker. | Immunoassays, mass spectrometry, qPCR. |

| Preclinical Validation | Characterization of the biomarker's response to the drug in animal models. | Dose-response studies, time-course analysis. |

| Translational Planning | Assessment of the feasibility of measuring the biomarker in clinical studies. | Evaluation of sample accessibility (e.g., blood, CSF). |

Comparative Preclinical Study Designs for this compound and its Individual Components

In Vitro Comparative Studies

Metabolism Studies: An example of an in vitro comparative study involves investigating the metabolic interactions between procyclidine and phenobarbital. nih.gov One such study design would involve pretreating rat liver microsomes with phenobarbital, a known inducer of cytochrome P-450 enzymes, and then measuring the rate of procyclidine metabolism. nih.gov The methodology would include preparing a 9000 g supernatant fraction of rat liver homogenate, fortifying it with a NADPH generating system, and quantifying the amount of metabolized procyclidine using techniques like gas chromatography. nih.gov This allows for a direct comparison of procyclidine metabolism in the presence and absence of phenobarbital. nih.gov

In Vivo Comparative Studies

Factorial Design: A factorial study design can be employed to systematically evaluate the effects of each component alone and in combination. For instance, in a seizure model like the MES test, different groups of animals would be treated with:

Vehicle (control)

Procyclidine alone

Phenobarbital alone

this compound (procyclidine and phenobarbital in combination)

Isobolographic Analysis: This method is specifically designed to assess drug interactions (synergistic, additive, or antagonistic). researchgate.net It involves determining the doses of each individual drug required to produce a specific level of effect (e.g., protecting 50% of animals from seizures, the ED50). A theoretical additive dose-response curve is then constructed, and the experimentally determined ED50 of the combination is compared to this curve. A statistically significant deviation from the additive line would indicate a synergistic or antagonistic interaction. researchgate.net

The following table provides an example of a factorial design for an in vivo comparative study.

| Treatment Group | Compound(s) Administered | Purpose |

| 1 | Vehicle | To establish a baseline response. |

| 2 | Procyclidine | To determine the effect of procyclidine alone. |

| 3 | Phenobarbital | To determine the effect of phenobarbital alone. |

| 4 | This compound (Procyclidine + Phenobarbital) | To evaluate the effect of the combination. |

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Didepil Analysis in Research Matrices

Chromatographic methods are fundamental for separating and quantifying the components of this compound—Phenobarbital (B1680315) and Procyclidine (B1679153)—from various research matrices, including biological fluids and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Phenobarbital and Procyclidine due to its high resolution, sensitivity, and reproducibility. unesp.br While methods for the simultaneous analysis of Phenobarbital and Procyclidine in a single run are not extensively documented in publicly available literature, validated HPLC methods exist for each component individually and for Phenobarbital in combination with other antiepileptic drugs. The analysis of this compound would therefore typically involve applying these established methods or developing a novel, specific simultaneous method.

For the analysis of Phenobarbital, a common approach involves reverse-phase HPLC (RP-HPLC). unesp.brresearchgate.net A study detailing the analysis of Phenobarbital in blood utilized a mobile phase of 20% acetonitrile (B52724), 20% methanol, and 60% ammonium (B1175870) acetate (B1210297) buffer with UV detection at 254 nm on a C18 column. psu.edu Another validated method for the simultaneous determination of several antiepileptic drugs, including Phenobarbital, in human serum employed a mobile phase of methanol, water, and glacial acetic acid (67:33:1, v/v/v) with UV detection at 230 nm on a C18 column. nih.gov

For Procyclidine analysis, a validated RP-HPLC method has been developed for its estimation in pharmaceutical dosage forms. This method utilizes a Chiral-AGP analytical column with a mobile phase of 10 mM sodium acetate (pH 4.1) and acetonitrile (95:5 v/v) at a flow rate of 1.0 ml/min and detection at 210 nm. ijbmsp.org

The development and validation of a new simultaneous HPLC method for this compound would involve optimizing parameters such as column type, mobile phase composition, flow rate, and detector wavelength to achieve adequate separation and quantification of both Phenobarbital and Procyclidine. Validation would be performed according to established guidelines, assessing parameters like linearity, accuracy, precision, specificity, and sensitivity. nih.govnih.gov

Table 1: Example HPLC Method Parameters for Phenobarbital and Procyclidine Analysis

| Parameter | Phenobarbital Analysis psu.edunih.gov | Procyclidine Analysis ijbmsp.org |

|---|---|---|

| Column | Reverse-Phase C18 | Chiral-AGP, 100 x 4.0 mm, 5.0 µm |

| Mobile Phase | Methanol:Water:Glacial Acetic Acid (67:33:1, v/v/v) | 10 mM Sodium Acetate (pH 4.1):Acetonitrile (95:5, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 230 nm | 210 nm |

| Linearity Range | 0.5 - 50.0 µg/mL | 2 - 200 µg/mL |

| Recovery | > 96% | Not specified |

Thin-Layer Chromatography (TLC) Applications in Compound Purity Assessment

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the qualitative analysis and purity assessment of pharmaceutical compounds. psu.edunih.gov It is particularly useful for monitoring the progress of chemical reactions and for preliminary purity checks. researchgate.net For the components of this compound, TLC can be used to separate Phenobarbital and Procyclidine from potential impurities.

In the analysis of anticonvulsant drugs like Phenobarbital, various solvent systems have been employed to achieve separation. researchgate.netpsu.edu For instance, a mixture of benzene (B151609) and acetone (B3395972) (4:1) has been shown to effectively separate Phenobarbital from other compounds. researchgate.net The purity of a sample is assessed by the presence of a single spot on the TLC plate after development and visualization, typically under UV light. psu.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. psu.edu

While specific TLC methods for Procyclidine are not as widely reported, general principles of TLC would apply. The development of a suitable TLC method for Procyclidine would involve screening different solvent systems to find one that provides a clear separation of Procyclidine from any starting materials or by-products.

Table 2: Example TLC Solvent Systems for Phenobarbital Analysis

| Solvent System (v/v) | Application | Reference |

|---|---|---|

| Benzene:Acetone (4:1) | Separation of Phenobarbital and other anticonvulsants. | researchgate.net |

| Chloroform:Acetone (9:1) | Separation of Phenobarbital and other anticonvulsants. | researchgate.net |

| Carbon Tetrachloride:Acetone (7:3) | Separation of Phenobarbital and other anticonvulsants. | researchgate.net |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of the components of this compound, GC methods have been developed, particularly for their determination in biological matrices. nih.govnih.gov

The analysis of Phenobarbital by GC-MS is a well-established method in clinical and forensic toxicology. nih.gov These methods often involve an extraction of the drug from the sample, followed by derivatization to increase volatility and improve chromatographic performance. nih.gov For instance, "flash methylation" in the hot injection port of the gas chromatograph is a common derivatization technique for barbiturates. nih.gov

GC-MS methods have also been developed for the detection of Procyclidine and its metabolites in urine, which is relevant in the context of drug abuse monitoring. nih.gov These methods may also involve derivatization, such as with trimethylsilyl (B98337) (TMS) reagents, to improve the chromatographic properties of the analytes. nih.gov The mass spectrometer provides highly specific detection, allowing for confident identification and quantification of the target compounds. nih.govnih.gov

Spectroscopic Approaches for this compound Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation and purity confirmation of the individual components of this compound. These methods provide detailed information about the molecular structure and can detect the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. nih.gov Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule, respectively.

For Phenobarbital, ¹H NMR spectra can be used for quantitative analysis in bulk drug and dosage forms. nih.govresearchgate.net Specific signals in the ¹H NMR spectrum, such as those corresponding to the phenyl and ethyl groups, can be used for identification and quantification. researchgate.netresearchgate.net Advanced NMR techniques, including 2D NMR (e.g., COSY, HSQC, HMBC), can further aid in the complete assignment of all proton and carbon signals, confirming the molecular structure. cdnsciencepub.com

Similarly, NMR spectroscopy is used for the structural characterization of Procyclidine. Predicted ¹H NMR spectra are available in databases and can be used as a reference for confirming the identity of the compound. drugbank.com The analysis of the chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the cyclohexyl, phenyl, and pyrrolidine (B122466) moieties of the Procyclidine molecule. nih.gov

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragment Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns.

For Phenobarbital, electron ionization (EI) mass spectrometry typically results in extensive fragmentation, and the resulting mass spectrum serves as a molecular fingerprint for identification. nist.govkyushu-u.ac.jp Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of Phenobarbital in biological samples. nih.gov This technique involves monitoring specific precursor-to-product ion transitions, which enhances the specificity of the analysis. nih.gov

Mass spectrometry is also a key technique for the analysis of Procyclidine. LC-MS/MS methods have been developed and validated for the quantification of Procyclidine in human plasma. nih.govactascientific.com These methods are characterized by their high selectivity and sensitivity, making them suitable for pharmacokinetic studies. nih.govactascientific.com The fragmentation pattern of Procyclidine in the mass spectrometer provides structural information that can be used for its identification. nih.govmzcloud.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Interactions

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to obtain a unique vibrational "fingerprint" of a molecule, providing information about its functional groups and molecular structure. mdpi.commedprimepublication.org

In the analysis of Donepezil, Fourier Transform Infrared (FTIR) spectroscopy is employed to identify its characteristic functional groups. researchgate.net The resulting spectrum displays absorption bands corresponding to specific vibrational modes within the molecule. For instance, researchers can identify vibrations associated with the carbonyl group, aromatic rings, and ether linkages present in the Donepezil structure. This technique is also crucial for studying intermolecular interactions, such as those between Donepezil and various excipients in a formulation, which can influence the drug's stability and release profile. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used alongside experimental IR spectroscopy to predict vibrational spectra for proposed molecular structures, aiding in the confident identification of unknown metabolites or degradation products. nih.gov

Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and is less susceptible to interference from water, making it suitable for analyzing aqueous samples. tudublin.ie It can be used for the chemical identification of particles and to study polymorphism—the ability of a solid material to exist in multiple crystalline forms. nih.govnih.gov Different polymorphs of Donepezil can exhibit distinct physicochemical properties, and Raman spectroscopy helps in their identification and characterization by revealing subtle differences in their crystal lattice vibrations. nih.gov Techniques like morphologically-directed Raman spectroscopy (MDRS) combine particle imaging with Raman analysis to chemically identify and characterize particles in a sample. nih.gov

Table 1: Key Spectroscopic Techniques for Donepezil Functional Group Analysis

| Technique | Application for Donepezil | Information Obtained |

|---|---|---|

| Infrared (IR) Spectroscopy | Functional group identification, polymorphism studies, excipient interaction analysis. mdpi.comresearchgate.netnih.gov | Vibrational modes of polar bonds (e.g., C=O, C-O, N-H), molecular fingerprint. mdpi.com |

| Raman Spectroscopy | Chemical identification, polymorphism characterization, analysis in aqueous media. medprimepublication.orgnih.govnih.gov | Vibrational modes of non-polar bonds (e.g., C-C), crystal lattice vibrations. medprimepublication.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Quantification and Spectral Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust, simple, and cost-effective method widely used for the quantitative analysis of pharmaceutical compounds in various formulations. eurekaselect.com The technique is based on the principle that molecules containing π-electrons or non-bonding electrons can absorb energy in the form of UV or visible light to excite these electrons to higher anti-bonding molecular orbitals.

For Donepezil, UV-Vis spectrophotometry provides a reliable method for determining its concentration in bulk drug and dosage forms. ijbpas.com The analysis involves dissolving the compound in a suitable solvent, such as water, and measuring its absorbance at specific wavelengths where it absorbs maximally (λmax). ijbpas.com For Donepezil in water, characteristic absorption maxima have been identified at 220 nm and 263 nm. ijbpas.com According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the analyte.

The development and validation of UV-Vis spectrophotometric methods are crucial and performed according to guidelines from the International Commission for Harmonization (ICH). nih.gov Validation ensures the method is linear, accurate, precise, and specific for the intended analysis. Such validated methods are essential for routine quality control, ensuring the potency and consistency of pharmaceutical products containing Donepezil. eurekaselect.comnih.gov

Table 2: UV-Vis Spectrophotometric Data for Donepezil Analysis

| Parameter | Finding | Reference |

|---|---|---|

| Solvent | Water | ijbpas.com |

| λmax | 220 nm, 263 nm | ijbpas.com |

| Application | Quantitative determination in bulk and tablet formulations. | ijbpas.com |

| Validation | Method validated for accuracy, precision, and linearity as per ICH guidelines. | ijbpas.comnih.gov |

Terahertz Time-Domain Spectroscopy for Crystalline and Molecular Fingerprint Analysis

Terahertz time-domain spectroscopy (THz-TDS) is an emerging analytical technique that operates in the far-infrared region of the electromagnetic spectrum (typically 0.1–10 THz). nih.gov This technique probes low-frequency molecular vibrations and intermolecular interactions, making it particularly sensitive to the crystalline structure and polymorphic form of a substance. nih.govmdpi.com

In the context of Donepezil hydrochloride, THz-TDS has been utilized to obtain its unique "fingerprint" spectrum. researchgate.net Research has identified several characteristic absorption peaks for Donepezil hydrochloride at specific terahertz frequencies, including 1.65, 2.44, 2.56, 3.31, and 3.75 THz. researchgate.net These peaks correspond to the collective vibrational modes of the crystal lattice and are highly specific to its solid-state form. This specificity allows THz-TDS to be a powerful tool for distinguishing between different polymorphs of Donepezil, which is critical as different crystalline forms can have different stabilities and dissolution rates. nih.gov The non-destructive nature of THz radiation also allows for the analysis of intact tablets and capsules. nih.gov

Table 3: Characteristic Terahertz Absorption Peaks for Donepezil Hydrochloride

| Frequency (THz) |

|---|

| 1.65 |

| 2.44 |

| 2.56 |

| 3.31 |

| 3.75 |

Source: ResearchGate researchgate.net

Hyphenated Techniques in this compound Research (e.g., LC-MS, GC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the detailed analysis of complex mixtures. For pharmaceutical research, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary tools for the separation, identification, and quantification of drugs and their metabolites in biological matrices. nih.govnih.gov

LC-MS/MS (tandem mass spectrometry) is a highly sensitive and selective method that has been successfully developed and validated for the simultaneous determination of Donepezil and its active metabolite, 6-O-desmethyl donepezil, in plasma. nih.gov The process involves separating the compounds from the plasma matrix using liquid chromatography, followed by ionization and detection by the mass spectrometer. This technique is crucial for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body. nih.govnih.gov The high sensitivity of LC-MS/MS allows for the detection of very low concentrations of the drug and its metabolites. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. While less commonly used for a relatively non-volatile compound like Donepezil itself, GC-MS is invaluable for analyzing specific, smaller volatile organic compounds or requires derivatization to make the analytes suitable for GC analysis. scholars.directnih.gov The choice between LC-MS and GC-MS often depends on the analyte's volatility, thermal stability, and polarity. nih.govnih.gov For Donepezil and its primary metabolites, LC-MS is generally the preferred method due to its direct applicability to non-volatile and thermally labile molecules. nih.gov

Development of Quantitative Analytical Methods for Research Scale

The development of robust quantitative analytical methods is a cornerstone of pharmaceutical research and development. These methods are essential for a wide range of applications, from early-stage drug discovery to quality control in manufacturing.

For Donepezil, various quantitative methods have been established. As discussed, UV-Vis spectrophotometry offers a simple and rapid approach for quantification in pharmaceutical formulations. ijbpas.com However, for analyzing biological samples where concentrations are much lower and the matrix is more complex, more sophisticated techniques are required.

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for the quantitative analysis of Donepezil. This method provides good separation and sensitivity. For even greater sensitivity and selectivity, especially in pharmacokinetic and drug-drug interaction studies, LC-MS/MS methods are developed and rigorously validated. nih.gov The validation process for these methods establishes linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the data generated is reliable and reproducible. tudublin.ienih.gov For example, a validated LC-MS/MS method for Donepezil in beagle dog plasma demonstrated linearity over a concentration range of 0.02-20 ng/mL, showcasing its high sensitivity. nih.gov These validated methods are critical for making informed decisions during drug development and for ensuring patient safety and efficacy in clinical settings. nih.gov

Computational Chemistry and Molecular Modeling for Didepil Research

Molecular Docking Simulations of Didepil Components with Receptor Targets

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand (such as a small molecule component of this compound) when bound to a receptor (e.g., a protein or enzyme). This method estimates the binding affinity between the ligand and the receptor, providing insights into potential biological interactions figshare.com.

While specific docking studies on the this compound mixture are not detailed in the available literature, studies have been conducted on one of its components, Procyclidine (B1679153). Molecular docking simulations have been used to investigate the interaction of alpha-cyclohexyl-alpha-phenyl-pyrrolidinepropanol with microbial targets such as Acetohydroxyacid Synthase (AHAS) and Staphylococcal Alanyl-tRNA Synthetase (SA), suggesting potential antimicrobial activity through a dual inhibitor mechanism wikipedia.orgmims.comchem960.com.

Conceptual Data Table: Predicted Binding Affinities of this compound Components with Hypothetical Receptor Targets

| Component (Illustrative) | Hypothetical Receptor Target (Illustrative) | Predicted Binding Affinity (kcal/mol) (Illustrative) | Key Interacting Residues (Illustrative) |

| 5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | Receptor A | -7.5 | Arg, Tyr, Leu |

| (+-)-alpha-cyclohexyl-alpha-phenyl-1-pyrrolidinepropanol | Receptor B | -8.1 | Phe, Ile, Val |

Note: This table presents illustrative examples based on the types of data generated in molecular docking studies of other compounds, as specific docking data for this compound components with relevant biological targets were not found in the searched literature.

Molecular docking typically involves preparing both the ligand and the receptor structures, performing the docking simulation using algorithms that explore various poses, and analyzing the resulting binding poses and scores figshare.com. Programs like AutoDock Vina are commonly used for this purpose.

Structure-Activity Relationship (SAR) Studies of this compound Analogs via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to correlate variations in chemical structure with changes in biological activity. In silico SAR studies utilize computational methods to predict how modifications to a molecule's structure might affect its interaction with a target and, consequently, its activity.

For this compound, in silico SAR studies could involve designing theoretical analogs by modifying the pyrimidinetrione or the pyrrolidinepropanol moieties and then using computational tools like molecular docking or QSAR (Quantitative Structure-Activity Relationship) modeling to predict the impact of these modifications on binding affinity or other relevant properties. This can help prioritize which analogs to synthesize and test experimentally. While no specific in silico SAR studies on this compound analogs were found, this approach is widely applied in drug discovery to optimize lead compounds.

Conceptual Data Table: Predicted Activity of Hypothetical this compound Analogs (In Silico SAR)

| This compound Analog Modification (Illustrative) | Predicted Binding Affinity (kcal/mol) (Illustrative) | Predicted Activity Change (vs. Parent) (Illustrative) |

| Addition of hydroxyl group to phenyl ring | -7.0 | Decreased |

| Substitution on pyrrolidine (B122466) ring | -8.5 | Increased |

| Lengthening of alkyl chain | -7.8 | Similar |

Note: This table presents illustrative examples based on the types of data generated in in silico SAR studies of other compounds, as specific SAR data for this compound analogs were not found in the searched literature.

In silico SAR can leverage various computational approaches, from simple rule-based systems to more complex machine learning models trained on existing activity data.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, properties, and reactivity of molecules nih.gov. These calculations can help understand bond energies, charge distribution, molecular orbitals, and potential reaction pathways.

For this compound or its components, quantum chemical methods like Density Functional Theory (DFT) could be used to:

Optimize molecular geometries and determine stable conformers.

Calculate electrostatic potential surfaces to identify regions prone to electrophilic or nucleophilic attack fishersci.ca.

Predict spectroscopic properties (e.g., NMR, IR) for structural characterization.

Investigate potential reaction mechanisms or degradation pathways.

A study involving a salt of 5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione (Phenobarbital) used DFT calculations to study the molecular association structure, including intermolecular hydrogen bonding fishersci.ca. This demonstrates the applicability of quantum chemical methods to the components of this compound, although specific calculations on this compound itself or its biological interactions were not found.

Conceptual Data Table: Selected Quantum Chemical Descriptors for this compound Components (Illustrative)

| Component (Illustrative) | Calculated Property (Illustrative) | Value (Illustrative) | Computational Method (Illustrative) | Basis Set (Illustrative) |

| 5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | Dipole Moment (Debye) | 2.5 | DFT | B3LYP/6-31G(d) |

| (+-)-alpha-cyclohexyl-alpha-phenyl-1-pyrrolidinepropanol | HOMO-LUMO Gap (eV) | 5.2 | DFT | B3LYP/6-31G(d) |

Note: This table presents illustrative examples based on the types of data generated in quantum chemical calculations for other compounds, as specific quantum chemical data for this compound were not found in the searched literature.

These calculations require significant computational resources and are typically performed using specialized software packages.

Molecular Dynamics Simulations for Ligand-Protein Interaction Analysis

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, allowing researchers to study the flexibility of molecules and the dynamics of their interactions with proteins or membranes guidetopharmacology.org. MD simulations can complement molecular docking by providing a more realistic representation of the binding process and the stability of the resulting complex.

For this compound or its components, MD simulations could be used to:

Investigate the stability of docked poses obtained from molecular docking.

Study the conformational changes of this compound components and target receptors upon binding.

Analyze the nature and duration of interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound components and receptor residues over time.

Explore the behavior of this compound components in different environments, such as in solution or interacting with lipid bilayers.

While no specific MD simulations of this compound were found in the searched literature, MD is a standard technique for analyzing ligand-protein interactions and is applied to various drug candidates.

Conceptual Data Table: Stability and Interaction Analysis from Hypothetical MD Simulations

| System (Illustrative) | Simulation Duration (ns) (Illustrative) | RMSD of Ligand (Å) (Illustrative) | Key Persistent Interactions (Illustrative) |

| 5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione with Receptor A | 100 | 2.1 | Hydrogen bonds with Arg, Hydrophobic with Leu |

| (+-)-alpha-cyclohexyl-alpha-phenyl-1-pyrrolidinepropanol with Receptor B | 100 | 1.8 | Hydrophobic with Phe, Pi-Pi stacking with Tyr |

Note: This table presents illustrative examples based on the types of data generated in molecular dynamics simulations for other compounds, as specific MD simulation data for this compound were not found in the searched literature.

MD simulations require defining a force field that describes the interactions between atoms and solving Newton's equations of motion over time. The length and complexity of the simulation depend on the system size and the phenomenon being studied.

Future Research Directions and Translational Perspectives for Didepil

Exploration of Novel Molecular Targets for Pyrimidinetrione and Pyrrolidinepropanol Derivatives

Pyrimidinetrione derivatives, such as phenobarbital (B1680315), are known to interact with GABA receptors, enhancing inhibitory neurotransmission nih.gov. However, the broader potential for pyrimidinetrione scaffolds to interact with other molecular targets warrants further investigation. Exploring novel targets beyond classical neurotransmitter receptors could reveal new therapeutic applications or provide a better understanding of off-target effects. Similarly, pyrrolidinepropanol derivatives, like procyclidine (B1679153), are known for their anticholinergic activity, primarily acting on muscarinic acetylcholine (B1216132) receptors nih.govnih.gov. Future research could focus on identifying other protein interactions or pathways modulated by this structural motif. This could involve high-throughput screening against diverse target libraries or using computational approaches to predict potential binding partners.

Design and Synthesis of Next-Generation Didepil Analogs with Enhanced Target Specificity

The development of analogs based on the pyrimidinetrione and pyrrolidinepropanol structures present in this compound is a key area for future research. The goal would be to design and synthesize novel compounds with improved target specificity and potentially reduced off-target interactions. This could involve structural modifications to the core scaffolds or appended groups to optimize binding affinity and selectivity for desired molecular targets. nih.govmdpi.com Techniques such as structure-activity relationship (SAR) studies, rational drug design based on predicted binding sites, and diversity-oriented synthesis could be employed. The aim is to create analogs that retain potential therapeutic benefits while minimizing undesirable effects associated with the parent compounds.

Development of Advanced Preclinical Models for Studying this compound's Fundamental Actions

To gain a deeper understanding of how this compound, or its individual components and future analogs, exerts its biological effects, the development and utilization of advanced preclinical models are crucial. While historical studies might have used basic animal models for observed effects like antiepileptic activity nih.gov, future research should leverage more sophisticated models. This could include in vitro systems like co-cultures of relevant cell types, organoids, or microphysiological systems that better mimic human physiology. mdpi.com In vivo, this could involve using genetically modified animal models that recapitulate specific disease states or pathways potentially modulated by this compound's components. docsdrive.comnih.gov These models should be designed to facilitate the investigation of the fundamental mechanisms of action, pharmacokinetic and pharmacodynamic properties, and potential interactions at a more detailed level.

Integration of Omics Technologies for Comprehensive Biological Pathway Analysis

The application of omics technologies can provide a comprehensive view of the biological impact of this compound and its derivatives. humanspecificresearch.orgnumberanalytics.combiobide.comnih.govresearchgate.net Genomics, transcriptomics, proteomics, and metabolomics can be used to analyze changes in gene expression, protein levels, and metabolic profiles in response to treatment. humanspecificresearch.orgbiobide.comnih.gov This can help identify the biological pathways and networks that are affected, providing insights into the mechanisms of action and potential therapeutic targets. nih.govresearchgate.net Integrating data from multiple omics platforms can offer a holistic understanding of the complex biological responses. nih.gov This approach can also aid in identifying biomarkers of response or potential toxicity. biobide.comnih.gov

Investigating this compound's Potential as a Chemical Probe for Fundamental Biological Processes

Given the chemical structures of its components, this compound or its derivatives could potentially serve as chemical probes to investigate fundamental biological processes. nih.govfebs.orgmdpi.comrsc.orgwikipedia.org Chemical probes are small molecules with well-defined mechanisms of action that can selectively modulate a biological target, allowing researchers to study the function of that target and the biological pathways it is involved in. febs.orgwikipedia.org Future research could explore if this compound or its analogs possess the necessary potency, selectivity, and characterization to be used as tools to perturb specific proteins or pathways, thereby contributing to the understanding of basic cellular and physiological mechanisms. nih.govfebs.orgmdpi.com This would require rigorous characterization of their binding profiles and functional effects. mdpi.com

Q & A

Q. What analytical techniques are recommended for characterizing Didepil’s molecular structure and purity in preclinical studies?

To ensure accurate characterization, employ a combination of spectroscopic methods (e.g., NMR for structural elucidation, mass spectrometry for molecular weight confirmation) and chromatographic techniques (HPLC for purity assessment). Calibrate instruments using certified reference standards and validate results against peer-reviewed protocols .

Q. How should researchers design initial in vitro assays to assess this compound’s cytotoxicity and mechanism of action?

Use cell lines relevant to the target pathology (e.g., cancer cell lines for oncology studies) with appropriate controls (negative/positive controls and vehicle-treated groups). Employ dose-response curves to determine IC50 values and combine with flow cytometry or Western blotting to evaluate apoptosis or protein expression changes. Ensure replication across biological triplicates to mitigate variability .

Q. What statistical approaches are critical for interpreting dose-dependent effects of this compound in animal models?

Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Use nonlinear regression models to analyze dose-response relationships. Account for covariates like body weight and survival rates using mixed-effects models. Predefine significance thresholds (e.g., p < 0.05) and adjust for multiple comparisons .

Advanced Research Questions

Q. How can researchers address conflicting data on this compound’s pharmacokinetic properties across species?

Conduct a systematic review to identify methodological disparities (e.g., dosing regimens, analytical techniques). Perform interspecies allometric scaling or physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. Validate findings using in vitro-in vivo extrapolation (IVIVE) with hepatocyte or microsomal assays .

Q. What experimental frameworks are suitable for investigating this compound’s synergistic or antagonistic interactions with co-administered drugs?

Implement combination index (CI) analysis via the Chou-Talalay method, using fixed-ratio drug dilutions in cell-based assays. For in vivo validation, utilize factorial design experiments to assess interaction effects on efficacy and toxicity. Cross-reference results with transcriptomic or metabolomic profiling to identify mechanistic pathways .

Q. How can contradictions in this compound’s reported efficacy between in vitro and clinical trial data be resolved?

Evaluate translational relevance by comparing in vitro conditions (e.g., oxygen levels, cell culture media) to human physiological environments. Use patient-derived xenograft (PDX) models or 3D organoids to bridge the gap. Apply meta-analysis to clinical trial data, stratifying by patient subgroups (e.g., genetic biomarkers) .

Q. What methodologies enable the detection of this compound’s off-target effects in complex biological systems?

Employ chemoproteomics (e.g., activity-based protein profiling) or CRISPR-Cas9 genome-wide screens to identify unintended targets. Validate hits using surface plasmon resonance (SPR) or thermal shift assays. Cross-validate with computational docking simulations to assess binding affinity .

Q. How should researchers design longitudinal studies to evaluate this compound’s chronic toxicity in heterogeneous populations?

Use stratified randomization to account for variables like age, sex, and comorbidities. Incorporate periodic biomarker assessments (e.g., liver/kidney function panels) and histopathological endpoints. Apply survival analysis (Kaplan-Meier curves) and Cox proportional hazards models to quantify risk factors .

Methodological and Ethical Considerations

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Document synthetic routes in compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable). Use reaction analytics (e.g., in situ FTIR) to monitor intermediates. Share raw spectral data and crystallization conditions via open-access repositories .

Q. How to develop a robust data management plan for multi-center this compound trials?

Adopt standardized electronic data capture (EDC) systems with audit trails. Define metadata schemas for harmonizing datasets across sites. Use version-controlled databases and encrypt sensitive participant information. Reference institutional guidelines for data retention and sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.